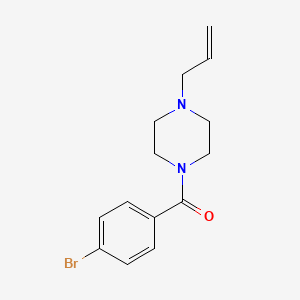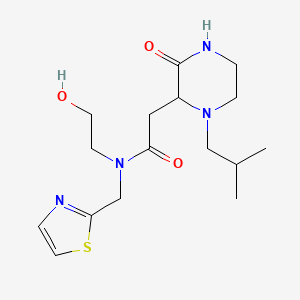
2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a unique chemical structure that makes it an attractive candidate for use in various applications, including drug discovery, molecular biology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is not fully understood. However, it is believed that this compound may interact with certain proteins or enzymes in the body, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in lab experiments is its unique chemical structure, which makes it an ideal tool for studying various biological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine. Some possible areas of focus include further studies on the compound's mechanism of action, as well as its potential use in drug discovery and other biomedical applications. Additionally, researchers may explore new synthesis methods for this compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a complex process that requires specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of 6-methoxy-2-naphthaldehyde with 4-(1,3-thiazol-2-ylmethyl)morpholine in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine makes it an ideal candidate for use in scientific research. This compound has been shown to have a wide range of potential applications, including as a tool for drug discovery, molecular biology, and biochemistry.
Eigenschaften
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-22-17-5-4-14-10-16(3-2-15(14)11-17)18-12-21(7-8-23-18)13-19-20-6-9-24-19/h2-6,9-11,18H,7-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSRKCSSEDPLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B5468497.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5468526.png)
![5-imino-6-(1H-indol-3-ylmethylene)-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5468529.png)
![N-butyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5468543.png)
![1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5468549.png)
![N-cyclopropyl-2-[3-(1,2-dihydroacenaphthylen-5-ylcarbonyl)piperidin-1-yl]acetamide](/img/structure/B5468551.png)
![[4-({[(4-isopropylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5468559.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5468569.png)

![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5468575.png)
![11-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5468590.png)
![4-{4-[(3-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5468593.png)
